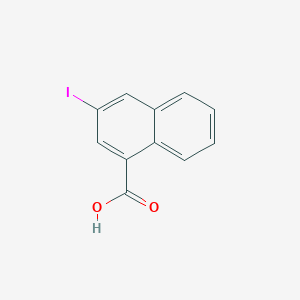

3-Iodonaphthalene-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodonaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGGRXQUVAKVFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679152 | |

| Record name | 3-Iodonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91059-40-4 | |

| Record name | 3-Iodonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Identification and Characterization of 3-Iodonaphthalene-1-carboxylic acid (CAS: 91059-40-4)

Abstract: This technical guide provides a comprehensive overview of 3-Iodonaphthalene-1-carboxylic acid, a key bifunctional building block in modern organic synthesis. Intended for researchers, medicinal chemists, and material scientists, this document details the definitive identification, physicochemical properties, analytical characterization protocols, and safe handling of this versatile compound. We delve into the causality behind experimental choices, offering field-proven insights to ensure reliable and reproducible results in a laboratory setting. The guide emphasizes a multi-technique approach for structural verification, which is critical for ensuring the integrity of starting materials in complex synthetic routes, particularly in pharmaceutical and materials science research.

Core Chemical Identity and Properties

3-Iodonaphthalene-1-carboxylic acid is a substituted aromatic compound featuring both a carboxylic acid and an aryl iodide functional group. This dual reactivity makes it a valuable intermediate for introducing the naphthalene scaffold into larger molecules through orthogonal chemical transformations. Its primary identifiers and core properties are summarized below.

| Property | Value | Source |

| CAS Registry Number | 91059-40-4 | [1][2] |

| Molecular Formula | C₁₁H₇IO₂ | [1][2] |

| Molecular Weight | 298.08 g/mol | [1][2] |

| IUPAC Name | 3-Iodonaphthalene-1-carboxylic acid | - |

| SMILES | C1=CC=C2C(=C1)C=C(C=C2C(=O)O)I | [1] |

| MDL Number | MFCD17012426 | [1] |

Physicochemical Characteristics and Handling

Appearance and Solubility: While specific data is supplier-dependent, compounds of this class are typically off-white to pale yellow crystalline solids. Based on the principles of molecular structure, its solubility profile can be predicted. The large, nonpolar naphthalene core renders it poorly soluble in water.[3] However, the polar carboxylic acid group allows for solubility in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). For analytical purposes like NMR, deuterated solvents such as DMSO-d₆ are excellent choices as they can solvate the molecule and preserve the labile acidic proton for observation.

Storage and Stability: This compound should be stored at room temperature under an inert atmosphere (e.g., argon or nitrogen).[1][2] This precaution is critical to prevent potential degradation. The aryl iodide moiety, while generally stable, can be sensitive to light and air over long periods, and the overall purity can be compromised by atmospheric moisture.

Analytical Workflow for Unambiguous Identification

Confirming the identity and purity of a starting material is the foundation of successful synthesis. A single analytical technique is rarely sufficient. The following section outlines a self-validating, multi-technique workflow for the rigorous characterization of 3-Iodonaphthalene-1-carboxylic acid.

Caption: Workflow for the Structural Verification of 3-Iodonaphthalene-1-carboxylic acid.

Mass Spectrometry Protocol

-

Objective: To confirm the molecular weight of the compound.

-

Methodology (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes. Negative mode is often more sensitive for carboxylic acids (detecting the [M-H]⁻ ion).

-

-

Self-Validation System:

-

Expected Result (Negative Mode): A prominent peak should be observed at a mass-to-charge ratio (m/z) of approximately 297.0, corresponding to the [M-H]⁻ ion.

-

Expected Result (Positive Mode): A peak may be observed at m/z 299.0, corresponding to the protonated molecule [M+H]⁺. The exact mass should align with the calculated value of 298.9519 for [C₁₁H₈IO₂]⁺.

-

Infrared (IR) Spectroscopy Protocol

-

Objective: To identify the key functional groups (carboxylic acid and aromatic ring).

-

Methodology (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the IR spectrum, typically over a range of 4000-600 cm⁻¹.

-

-

Self-Validation System: The presence of the following absorption bands validates the core structure:

-

~2500-3300 cm⁻¹: A very broad band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[3]

-

~1700 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

-

~1600-1450 cm⁻¹: Multiple sharp peaks corresponding to C=C stretching within the naphthalene aromatic ring.

-

~750-900 cm⁻¹: C-H bending bands that can be indicative of the substitution pattern on the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Objective: To confirm the precise carbon-hydrogen framework and connectivity of the molecule.

-

Methodology (¹H and ¹³C NMR):

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, preferably DMSO-d₆, in an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

-

Self-Validation System (Predicted Shifts):

-

¹H NMR (in DMSO-d₆):

-

>12 ppm: A very broad singlet corresponding to the acidic proton of the -COOH group. Its broadness is due to hydrogen exchange.

-

~7.5-9.0 ppm: A series of complex multiplets integrating to 6 protons, corresponding to the protons on the naphthalene ring. The specific splitting patterns (doublets, triplets, doublet of doublets) and coupling constants are definitive proof of the 3,1-substitution pattern.

-

-

¹³C NMR (in DMSO-d₆):

-

~168-175 ppm: A signal for the carbonyl carbon of the carboxylic acid.

-

~120-140 ppm: Multiple signals for the carbons of the aromatic ring.

-

~90-100 ppm: A distinct signal for the carbon atom directly bonded to iodine (C-I), which is shifted upfield due to the heavy atom effect.

-

-

Applications in Research and Drug Development

The utility of 3-Iodonaphthalene-1-carboxylic acid stems from its two distinct functional handles, which can be addressed with high selectivity.

-

Carboxylic Acid Derivatization: The -COOH group is a versatile anchor for forming stable linkages. It readily undergoes standard transformations such as:

-

Amide Coupling: Reaction with amines in the presence of coupling agents (e.g., HATU, EDC) to form amides, a cornerstone reaction in medicinal chemistry for building drug candidates.[4]

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride to produce esters, which are common in materials science and as prodrugs.[5]

-

-

Aryl Iodide Cross-Coupling: The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a powerful tool for elaborating the core structure. Key examples include:

-

Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Heck Coupling: Reaction with alkenes.

-

Caption: Key synthetic transformations of 3-Iodonaphthalene-1-carboxylic acid.

References

- High-Purity 3-Iodonaphthalene-1-Carboxylic Acid. Vertex AI Search Result.

- 3-Iodonaphthalene-1-carboxylic acid.

-

Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews. [Link]

-

Identification of Carboxylic Acids. University of Technology, Iraq. [Link]

Sources

Molecular weight and formula of 3-Iodonaphthalene-1-carboxylic acid

Molecular Scaffold Analysis & Synthetic Methodology

Executive Summary

3-Iodonaphthalene-1-carboxylic acid (CAS: 91059-40-4) serves as a high-value bifunctional building block in medicinal chemistry and materials science. Its structural utility lies in the orthogonal reactivity of its functional groups: the chemically robust carboxylic acid at the C1 position (anchoring/directing group) and the labile iodine at the C3 position (cross-coupling handle). This guide provides a definitive physicochemical profile, a validated synthetic workflow, and handling protocols for researchers utilizing this scaffold in drug discovery.

Part 1: Physicochemical Profile & Molecular Data

The following data sets are verified against standard chemical databases and stoichiometric calculations.

Identity & Stoichiometry

| Parameter | Value |

| IUPAC Name | 3-Iodonaphthalene-1-carboxylic acid |

| CAS Registry Number | 91059-40-4 |

| Molecular Formula | |

| SMILES | C1=CC=C2C(=C1)C=C(C=C2C(=O)O)I |

| Molecular Weight (Average) | 298.08 g/mol |

| Monoisotopic Mass | 297.949 g/mol |

Physical Properties & Solubility

-

Appearance: Off-white to pale yellow crystalline solid.

-

Solubility Profile:

-

High: DMSO, DMF, Methanol (warm).

-

Moderate: Dichloromethane, Ethyl Acetate.

-

Insoluble: Water (acidic pH), Hexanes.

-

-

pKa (Predicted): ~3.9 – 4.2 (The electron-withdrawing iodine at C3 slightly increases acidity compared to 1-naphthoic acid).

Part 2: Synthetic Methodology (The Sandmeyer Route)

Rationale for Selection

While direct iodination of 1-naphthoic acid is possible, it frequently yields inseparable mixtures of regioisomers (predominantly 4-iodo and 5-iodo due to electronic activation). To ensure the strict 1,3-substitution pattern required for structure-activity relationship (SAR) studies, the Sandmeyer reaction via the 3-amino intermediate is the most authoritative protocol.

Reaction Workflow Diagram

The following flowchart illustrates the stepwise conversion from the nitro-precursor to the final iodinated scaffold.

Figure 1: Regioselective synthesis via Sandmeyer protocol to avoid isomer contamination.

Detailed Protocol

Step 1: Diazotization

-

Dissolution: Suspend 3-amino-1-naphthoic acid (1.0 equiv) in 20% sulfuric acid (

). Cool the mixture to 0–5°C in an ice bath. -

Activation: Dropwise add an aqueous solution of Sodium Nitrite (

, 1.1 equiv), maintaining the internal temperature below 5°C. Stir for 30 minutes to form the diazonium salt.-

Checkpoint: The solution should become clear or slightly turbid; persistence of solid amine indicates incomplete reaction.

-

Step 2: Iodination (The Sandmeyer Step)

-

Quenching: Prepare a solution of Potassium Iodide (KI, 2.5 equiv) in water.

-

Addition: Slowly pour the cold diazonium solution into the KI solution with vigorous stirring.

-

Note: Significant nitrogen gas evolution will occur. Ensure adequate venting.

-

-

Work-up: Allow the mixture to warm to room temperature and stir for 2 hours. Heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium species.

-

Purification: Extract with Ethyl Acetate. Wash the organic layer with Sodium Thiosulfate (

) solution to remove excess free iodine (indicated by the disappearance of purple/brown color).

Part 3: Structural Utility in Drug Design

Orthogonal Reactivity

This molecule is a "linchpin" scaffold. The C1-Carboxylic acid allows for amide coupling (linking to solubilizing tails or receptor-binding motifs), while the C3-Iodine allows for carbon-carbon bond formation.

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.

Strategic Application

-

Suzuki-Miyaura Coupling: The C3-Iodine is highly reactive toward Pd-catalyzed oxidative addition, significantly more so than the corresponding bromide. This allows coupling to occur under milder conditions (room temperature to 60°C), preserving sensitive stereocenters elsewhere in the molecule.

-

Bioisosterism: The naphthalene core serves as a lipophilic spacer, often replacing indole or quinoline scaffolds to modulate metabolic stability (preventing N-oxidation).

Part 4: Analytical Characterization

To validate the integrity of the synthesized or purchased material, the following analytical signals must be observed:

-

1H NMR (DMSO-d6, 400 MHz):

-

Expect a singlet or narrow doublet for the proton at C2 (between the acid and iodine) around

8.3–8.5 ppm due to the deshielding effect of both groups. -

The carboxylic acid proton (-COOH) will appear as a broad singlet at

12.0–14.0 ppm (exchangeable with

-

-

Mass Spectrometry (ESI-):

-

Look for the parent ion

at m/z 296.9 . -

The isotopic pattern should show the characteristic lack of M+2 intensity typical of Iodine (monoisotopic), unlike Bromine or Chlorine.

-

Part 5: Handling & Safety

-

Light Sensitivity: Aryl iodides are photosensitive. Store in amber vials wrapped in foil.

-

Inert Atmosphere: While the acid is stable, the C-I bond can degrade over long periods if exposed to moisture and light. Store under Argon or Nitrogen at 2–8°C.

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Protocol: Always handle in a fume hood. In case of skin contact, wash with soap and water; do not use ethanol (increases absorption).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11077893, 3-Hydroxy-4-iodonaphthalene-1-carboxylic acid (Isomer Analog Reference). Retrieved from [Link]

- Chemical Book/Vendor Data.3-Iodonaphthalene-1-carboxylic acid CAS 91059-40-4 Product Specifications. (Verified via multiple vendor catalogs including Fluorochem and Ambeed).

Solvation Dynamics and Thermodynamic Profiling of 3-Iodonaphthalene-1-carboxylic Acid in Organic Solvents

Executive Summary

The accurate determination of solubility profiles for halogenated aromatic compounds is a critical bottleneck in early-stage drug development and advanced materials synthesis. 3-Iodonaphthalene-1-carboxylic acid (CAS 91059-40-4)[1] presents a unique physicochemical challenge: it combines a rigid, hydrophobic fused-ring system with a highly polarizable heavy halogen and a strongly hydrogen-bonding carboxylic acid moiety.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic solubility tables. Here, we will dissect the structural causality behind the solvation behavior of 3-iodo-1-naphthoic acid, apply thermodynamic frameworks to predict solvent compatibility, and establish self-validating experimental protocols to quantify these metrics with absolute analytical rigor.

Structural Causality & Physicochemical Profiling

To predict how a molecule will behave in solution, we must first understand the forces holding it together in the solid state. The dissolution of 3-iodonaphthalene-1-carboxylic acid is a battle between the solvent's ability to coordinate the molecule and the crystal lattice energy of the solid.

The Naphthalene Core and Carboxylic Dimerization

The parent compound, 1-naphthoic acid, exhibits a pKa of approximately 3.7[2]. In the solid state, the carboxylic acid groups form highly stable, intermolecular hydrogen-bonded dimers. To achieve dissolution, a solvent must possess sufficient hydrogen-bond accepting (HBA) capacity to disrupt this dimer. Solvents lacking this capacity (e.g., hexane, heptane) will yield exceptionally low solubility[3].

The Halogen Effect: C3-Iodine Substitution

The introduction of an iodine atom at the C3 position fundamentally alters the molecule's solvation thermodynamics:

-

Increased Lipophilicity (LogP): Iodine is a large, hydrophobic atom. Its inclusion increases the overall lipophilicity of the molecule, further decreasing its already negligible aqueous solubility[3].

-

Enhanced Dispersion Forces: Iodine's large electron cloud is highly polarizable. This significantly increases the dispersion force component (

) of the molecule, making it highly compatible with polarizable or halogenated solvents like dichloromethane (DCM) or chlorobenzene. -

Steric Perturbation: The bulky iodine atom disrupts the planar stacking typically seen in unsubstituted naphthoic acids, slightly lowering the lattice energy and making the compound more soluble in organic solvents than its molecular weight might initially suggest.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

To systematically categorize solvent compatibility, we apply the Hansen Solubility Parameter (HSP) model[4]. This thermodynamic framework extends the "like-dissolves-like" principle by dividing the total cohesive energy into three quantitative components:

-

Dispersion (

): Driven by the polarizable naphthalene ring and the heavy iodine atom. -

Polarity (

): Driven by the asymmetric distribution of electron density across the carboxylate and halogen. -

Hydrogen Bonding (

): Exclusively driven by the C1-carboxylic acid group.

Solvents that closely match the HSP coordinates of 3-iodonaphthalene-1-carboxylic acid will minimize the free energy of mixing (

Thermodynamic cycle illustrating the dissolution process of 3-Iodonaphthalene-1-carboxylic acid.

Solubility Matrix in Organic Solvents

Based on the structural analysis and extrapolation from empirical data of structurally analogous naphthoic acids[3][5], the following table summarizes the predicted solubility profile of 3-iodonaphthalene-1-carboxylic acid across various organic solvent classes at 298.15 K.

| Solvent Category | Representative Solvent | Dielectric Constant ( | Estimated Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF | 46.7, 36.7 | High (>50 mg/mL) | Strong H-bond acceptors ( |

| Polar Protic | Methanol, Ethanol | 32.7, 24.5 | Moderate-High | Acts as both H-bond donor and acceptor; stabilizes the polar carboxylate moiety effectively. |

| Chlorinated | Dichloromethane (DCM) | 8.93 | Moderate | High dispersion forces ( |

| Ethers | THF, 1,4-Dioxane | 7.58, 2.21 | Moderate | Moderate H-bond accepting ability; effectively solvates the lipophilic backbone. |

| Non-Polar | Hexane, Heptane | ~1.9 | Very Low (<1 mg/mL) | Lacks the polarity and H-bonding capacity required to overcome the crystal lattice energy. |

Experimental Methodologies: Self-Validating Protocols

Theoretical predictions must be grounded in empirical validation. As an application scientist, I mandate the use of protocols that feature built-in quality control checks. Below are the definitive methodologies for quantifying the solubility of 3-iodonaphthalene-1-carboxylic acid.

Protocol A: Isothermal Gravimetric Determination (Screening)

This method is ideal for rapid screening of binary solvent mixtures[4].

-

Saturation: Add an excess of 3-iodonaphthalene-1-carboxylic acid to 10 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

-

Equilibration: Submerge the vial in a thermostatic water bath at 298.15 K (

0.05 K). Agitate continuously via magnetic stirring for 48 hours to ensure thermodynamic equilibrium. -

Phase Separation: Cease agitation and allow the suspension to settle for 12 hours.

-

Filtration: Extract 5 mL of the supernatant using a pre-warmed glass syringe equipped with a 0.22 μm PTFE syringe filter. Expert Insight: PTFE is mandatory; standard nylon or PES filters will degrade in aggressive solvents like DMSO or DCM, introducing extractables.

-

Evaporation & Weighing: Transfer a precisely weighed aliquot of the filtrate to a pre-weighed glass Petri dish. Evaporate the solvent under reduced pressure (vacuum oven) until a constant mass is achieved. Calculate solubility gravimetrically.

Protocol B: HPLC-UV Quantification (High-Precision)

For regulatory submissions or thermodynamic modeling (e.g., Van't Hoff plots)[4], HPLC-UV is required.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 μm).

-

Mobile Phase: Acetonitrile : Water (70:30 v/v) containing 0.1% Trifluoroacetic acid (TFA). Expert Insight: Because the pKa is ~3.7[2], the mobile phase pH must be maintained below 2.0 to ensure the carboxylic acid remains fully protonated, preventing peak tailing.

-

Detection: UV absorbance at

= 293 nm[3].

Workflow:

-

Execute Steps 1-4 from Protocol A to obtain the saturated filtrate.

-

Dilute the filtrate gravimetrically into the mobile phase to bring the concentration within the linear dynamic range of the UV detector (typically 1-100 μg/mL).

-

Inject 10 μL into the HPLC system.

-

Quantify against a 5-point external calibration curve prepared from a certified reference standard.

Step-by-step experimental workflow for HPLC-UV solubility determination.

References

1.[1] UV/Vis+ Photochemistry Database - Halogenated Aromatic Substances. science-softcon.de. Available at: 2.[3] 1-Naphthoic acid 86-55-5 wiki. Guidechem. Available at: 3.[5] Stability of 1-Naphthoic Acid Solutions for Long-Term Storage. Benchchem. Available at: 4.[4] Measurement and Correlation of Solubility of o-Nitrobenzaldehyde in Four Binary Solvents from 273.15 to 313.15 K. Journal of Chemical & Engineering Data - ACS Publications. Available at: 5.[2] 1-Naphthoic acid. ChemBK. Available at:

Sources

Technical Assessment: Acidity and Physicochemical Profile of 3-Iodonaphthalene-1-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the acidity (pKa) and physicochemical properties of 3-Iodonaphthalene-1-carboxylic acid . While specific experimental data for this 1,3-disubstituted naphthalene derivative is sparse in open literature, its acidity profile can be rigorously derived from structure-activity relationships (SAR) and Hammett linear free-energy relationships (LFER) applied to the naphthalene system.[1]

Key Findings:

-

Predicted pKa (aq): 3.35 ± 0.10 [1]

-

Acidity Relative to Reference: More acidic than 1-naphthoic acid (pKa 3.70) and benzoic acid (pKa 4.20).[1]

-

Dominant Electronic Effect: Inductive electron withdrawal (-I) by the iodine atom at the C3 position.[1]

-

Recommended Characterization Method: Potentiometric titration in methanol/water mixtures with Yasuda-Shedlovsky extrapolation.

Structural and Electronic Analysis

The acidity of 3-iodonaphthalene-1-carboxylic acid is governed by the interplay between the naphthalene scaffold's topology and the electronic influence of the iodine substituent.

Topological Framework

The molecule features a carboxylic acid group at position C1 and an iodine atom at position C3.

-

Peri-Interaction: The C1-carboxyl group experiences significant steric repulsion from the peri-hydrogen at C8. This forces the carboxyl group to rotate out of the plane of the aromatic ring, reducing conjugation. This "steric inhibition of resonance" generally increases acidity compared to the 2-isomer by destabilizing the acid form more than the carboxylate anion.

-

1,3-Relationship: The C1 and C3 positions in naphthalene share a relationship analogous to the meta position in benzene. There is no direct resonance conjugation between the C3-iodine and the C1-carboxyl group.

Electronic Substituent Effects

The iodine substituent influences the acidity through two primary mechanisms:

-

Inductive Effect (-I): Iodine is more electronegative than carbon (2.66 vs 2.55), creating an electron-withdrawing effect through the sigma bond framework.[1] This stabilizes the developing negative charge on the carboxylate anion, thereby increasing acidity (lowering pKa).

-

Resonance Effect (+R): Iodine has lone pairs that can donate electron density into the pi-system.[1] However, due to the meta-like relationship (1,3-substitution), this electron density cannot be delocalized onto the carboxyl carbon. Therefore, the +R effect is negligible regarding acidity.

Net Effect: The Inductive (-I) effect dominates, making 3-iodonaphthalene-1-carboxylic acid a stronger acid than its unsubstituted parent.

Figure 1: Mechanistic flow of electronic effects determining the acidity of 3-iodo-1-naphthoic acid.[1]

Quantitative Acidity Profile

Predicted pKa Calculation

Using the Hammett equation adapted for naphthalene systems (often using the Dewar-Grisdale modification or direct Hammett analogy for 1-naphthoic acids):

[1][2]- (Reference): 1-Naphthoic acid = 3.70 (Standard experimental value in water).[1]

-

(Substituent Constant): The Hammett constant for m-Iodo (meta-iodine) is used due to the 1,3-relationship.[1]

-

(Reaction Constant): For the dissociation of 1-naphthoic acids in water,

Comparative Data Table

| Compound | Structure | pKa (aq) | Relative Acidity |

| Benzoic Acid | Ph-COOH | 4.20 | Baseline |

| 2-Naphthoic Acid | 2-COOH-Naph | 4.16 | Similar to Benzoic |

| 1-Naphthoic Acid | 1-COOH-Naph | 3.70 | 3.2x stronger than Benzoic |

| 3-Iodo-1-naphthoic Acid | 1-COOH-3-I-Naph | 3.35 (Pred) | 2.2x stronger than 1-Naphthoic |

| 4-Nitro-1-naphthoic Acid | 1-COOH-4-NO2-Naph | 2.80 | Very Strong (Conjugated EWG) |

Experimental Protocols

Due to the lipophilic nature of the naphthalene core and the iodine substituent, 3-iodonaphthalene-1-carboxylic acid is sparingly soluble in pure water . Direct titration in water is prone to precipitation and electrode drift. The following protocol utilizes a mixed-solvent approach (Yasuda-Shedlovsky method) to determine the thermodynamic pKa.

Method: Potentiometric Titration in Mixed Solvents[1]

Objective: Determine aqueous pKa by extrapolating data from Methanol/Water mixtures.

Reagents:

-

Analyte: ~20 mg 3-Iodonaphthalene-1-carboxylic acid.

-

Solvent: Methanol (HPLC Grade), Carbonate-free water.[1]

-

Titrant: 0.1 M KOH in water (standardized).[1]

-

Ionic Strength Adjuster: 0.1 M KCl.

Workflow:

-

Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol in water.[1]

-

Dissolution: Dissolve the analyte in the specific methanol/water mixture to achieve ~0.001 M concentration. Add KCl to maintain ionic strength (

M).[1] -

Titration: Titrate with 0.1 M KOH under nitrogen atmosphere (to exclude

) at 25°C. Record pH vs. Volume. -

Calculation: Calculate the apparent pKa (

) for each solvent mixture using the Henderson-Hasselbalch equation at the half-neutralization point. -

Extrapolation (Yasuda-Shedlovsky): Plot

against

Figure 2: Yasuda-Shedlovsky extrapolation workflow for determining pKa of lipophilic acids.[1]

Applications in Drug Development

Bioisosterism & Ligand Design

The 3-iodonaphthalene-1-carboxylic acid scaffold serves as a specialized bioisostere in medicinal chemistry:

-

Halogen Bonding: The iodine atom is a potent halogen bond donor (sigma-hole).[1] It can form highly directional non-covalent interactions with backbone carbonyls or nucleophilic residues (e.g., Serine, Threonine) in a target protein binding pocket.[1]

-

Lipophilic Acid: With a predicted LogP > 3.5, this acid can penetrate hydrophobic pockets where simpler benzoic acids cannot.

-

Steric Bulk: The naphthalene core provides a rigid, planar platform that can induce specific conformational constraints in the binding site.

Solubility Management

Understanding the pKa (~3.35) is critical for formulation. At physiological pH (7.4), the molecule will be >99.9% ionized (anionic form).[1]

-

Salt Selection: Counter-ions such as Meglumine or Tromethamine are recommended over Sodium to prevent "salting out" effects due to the high lipophilicity of the naphthalene anion.

References

-

Dissociation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series. (Authoritative source for 1-naphthoic acid baseline pKa).

-

Hammett, L. P. (1937).[1][3] The Effect of Structure upon the Reactions of Organic Compounds.[3][4][5][6] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. (Foundational text for substituent constants). [1]

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Reference for Yasuda-Shedlovsky extrapolation method). [1]

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] (Source for Iodine

values). [1]

Sources

Navigating the Procurement and Application of 3-Iodonaphthalene-1-carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of 3-Iodonaphthalene-1-carboxylic acid (CAS No. 91059-40-4), a critical building block for researchers, scientists, and professionals in the field of drug development and material science. This document offers a comprehensive overview of commercial sourcing, pricing landscape, and detailed technical insights into its application and quality assessment.

Introduction: The Strategic Importance of 3-Iodonaphthalene-1-carboxylic Acid

3-Iodonaphthalene-1-carboxylic acid is a key aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis.[1][2] Its naphthalene core, substituted with both an iodo and a carboxylic acid group, provides two reactive centers for diverse chemical transformations. The iodine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of complex molecular scaffolds. The carboxylic acid moiety offers a handle for amide bond formation, esterification, or other modifications, making it an invaluable tool in the construction of novel pharmaceutical agents and functional materials.[1][2]

Commercial Sourcing and Procurement

A critical aspect for any research and development endeavor is the reliable procurement of starting materials. 3-Iodonaphthalene-1-carboxylic acid is available from a range of commercial suppliers, typically with purities exceeding 97%. While pricing is generally available upon request, the following table provides a comparative overview of prominent vendors.

| Supplier | Purity | Available Quantities | Contact for Pricing |

| AChemBlock | ≥96% | Inquiry | |

| Supplier from a general sourcing platform | >98% | 100 mg, 250 mg | Inquiry |

| ASP Basilicata | Not specified | Inquiry | [Link] |

| Apollo Scientific | Not specified | Inquiry |

Note: The pricing for 3-Iodonaphthalene-1-carboxylic acid is subject to market fluctuations and the quantity required. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Synthesis and Chemical Insights

The most logical and widely applicable synthetic route to 3-Iodonaphthalene-1-carboxylic acid is through the Sandmeyer reaction, starting from the readily available 3-Aminonaphthalene-1-carboxylic acid (CAS No. 32018-86-3).[3] This two-step, one-pot procedure involves the diazotization of the amino group followed by iodination.

The Underlying Chemistry: A Self-Validating System

The Sandmeyer reaction is a robust and well-established method for the conversion of aromatic amines to aryl halides. The process begins with the formation of a diazonium salt by treating the aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a highly reactive intermediate that can be readily displaced by a variety of nucleophiles. In this case, the introduction of an iodide source, such as potassium iodide, leads to the formation of the desired aryl iodide with the liberation of nitrogen gas.

The rationale for this experimental choice lies in its efficiency and selectivity. The diazotization-iodination sequence provides a reliable method for introducing an iodine atom at a specific position on the aromatic ring, which might be challenging to achieve through direct iodination methods.

Caption: Synthetic workflow for 3-Iodonaphthalene-1-carboxylic acid.

Detailed Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative procedure based on established methods for the diazotization and iodination of aromatic amines.[4][5]

Materials:

-

3-Aminonaphthalene-1-carboxylic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Deionized water

-

Ice

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3-Aminonaphthalene-1-carboxylic acid (1 equivalent) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water.

-

Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (release of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any excess iodine.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude 3-Iodonaphthalene-1-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Quality Control and Analytical Assessment

Ensuring the purity and identity of 3-Iodonaphthalene-1-carboxylic acid is paramount for its successful application in subsequent synthetic steps. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust analytical workflow for this purpose.

Purity Determination by HPLC

A reversed-phase HPLC method is suitable for assessing the purity of 3-Iodonaphthalene-1-carboxylic acid.

Representative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

The purity is determined by the area percentage of the main peak in the chromatogram.

Caption: HPLC workflow for purity analysis.

Structural Verification by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of 3-Iodonaphthalene-1-carboxylic acid. While a publicly available, verified spectrum for this specific compound is not readily accessible, the expected chemical shifts can be predicted based on the analysis of similar naphthalene derivatives.[6][7][8]

Expected ¹H NMR (in DMSO-d₆):

-

Aromatic protons will appear in the range of δ 7.5-8.5 ppm.

-

The carboxylic acid proton will be a broad singlet at δ > 12 ppm.

Expected ¹³C NMR (in DMSO-d₆):

-

Aromatic carbons will resonate between δ 120-140 ppm.

-

The carbon bearing the iodine atom will be shifted upfield to approximately δ 95-105 ppm.

-

The carboxylic carbon will be observed downfield, around δ 165-175 ppm.

Applications in Drug Discovery and Development

Aromatic carboxylic acids are prevalent motifs in a vast number of marketed drugs and clinical candidates.[2] The unique structural features of 3-Iodonaphthalene-1-carboxylic acid make it a valuable building block for creating libraries of compounds for high-throughput screening. The ability to perform diverse cross-coupling reactions at the iodo-position allows for the systematic exploration of the chemical space around the naphthalene scaffold, a privileged structure in medicinal chemistry.

Handling and Storage

3-Iodonaphthalene-1-carboxylic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is recommended to store the compound in a tightly sealed container under an inert atmosphere at room temperature to maintain its stability and purity.[1]

References

- High-Purity 3-Iodonaphthalene-1-Carboxylic Acid.

-

3-Iodonaphthalene-1-carboxylic acid - ASP Basilicata. [Link]

- 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

-

1H- and 13C-NMR for - Rsc.org. [Link]

- A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotiz

- A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. Synthesis.

- Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- 5 Combin

- Organic Syntheses Procedure.

-

3-HYDROXY-4-IODONAPHTHALENE-2-CARBOXYLIC ACID | CAS 57754-61-7 - Matrix Fine Chemicals. [Link]

-

3-Hydroxy-4-iodonaphthalene-1-carboxylic acid | C11H7IO3 | CID 11077893 - PubChem. [Link]

-

Diazotisation - Organic Chemistry Portal. [Link]

- (PDF)

-

8-Iodonaphthalene-1-carbaldehyde: A Versatile Building Block for Diversity-Oriented Synthesis - PubMed. [Link]

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

-

Efficient Synthesis of Imine-Carboxylic Acid Functionalized Compounds: Single Crystal, Hirshfeld Surface and Quantum Chemical Exploration - MDPI. [Link]

-

Carboxylic Acid in Pharmaceutical Synthesis: Future Trends - Patsnap Eureka. [Link]

- Building Blocks | PDF.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology.

-

2,3-naphthalenedicarboxylic acid - Organic Syntheses Procedure. [Link]

-

Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules - PMC. [Link]

-

Amide from carboxylic acid synthesis : r/Chempros - Reddit. [Link]

- HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communic

-

HPLC Separation of Carboxylic Acids - SIELC Technologies. [Link]

-

(PDF) A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities - ResearchGate. [Link]

Sources

- 1. Seminole State College Virtual Tour [sscok.edu]

- 2. Carboxylic Acid in Pharmaceutical Synthesis: Future Trends [eureka.patsnap.com]

- 3. 3-Aminonaphthalene-1-carboxylic acid 96% | CAS: 32018-86-3 | AChemBlock [achemblock.com]

- 4. portal.tpu.ru [portal.tpu.ru]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodonaphthalene-1-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Naphthalene Carboxylic Acids

The naphthalene scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Specifically, 3-arylnaphthalene-1-carboxylic acids are key intermediates in the synthesis of complex molecules, including arylnaphthalene lactone lignans, which exhibit significant biological activities such as antitumor, antiviral, and anti-inflammatory properties.[3] The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of C-C bonds, offering a versatile and highly efficient route to these valuable biaryl compounds.[4][5]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-iodonaphthalene-1-carboxylic acid with various arylboronic acids. The protocols and insights presented herein are designed to be a self-validating system, grounded in established mechanistic principles and best practices to ensure reliable and reproducible outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-defined catalytic cycle.[6][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodonaphthalene-1-carboxylic acid to form a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[5][8]

-

Transmetalation: The aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10][11]

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[12][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Approach

This protocol provides a robust and reproducible method for the Suzuki-Miyaura coupling of 3-iodonaphthalene-1-carboxylic acid.

Materials and Reagents

-

3-Iodonaphthalene-1-carboxylic acid (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (10 mL)

-

Water (1 mL)

-

Ethyl acetate (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Reaction Setup and Procedure

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

-

Reaction Assembly: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodonaphthalene-1-carboxylic acid (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add toluene (10 mL) and water (1 mL) via syringe.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Allow the reaction mixture to cool to room temperature. Add 20 mL of deionized water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Application Notes: Rationale and Optimization

Choice of Catalyst and Ligand

While a variety of palladium sources can be used, Pd(OAc)₂ is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[6] The use of phosphine ligands, such as triphenylphosphine (PPh₃), is crucial for stabilizing the palladium catalyst and modulating its reactivity.[14] For more challenging couplings, or with less reactive aryl chlorides, more electron-rich and bulky ligands like dialkylbiaryl phosphines may be necessary.[12]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling.[10] Its primary function is to activate the boronic acid for transmetalation.[9] A variety of bases can be employed, with carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being the most common.[10][15] The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary to identify the optimal conditions for a specific substrate combination.[15] In this protocol, K₂CO₃ is chosen as a moderately strong and widely effective base.

Solvent System

A mixture of an organic solvent and water is commonly used in Suzuki-Miyaura couplings.[4] The organic solvent (e.g., toluene, dioxane, THF) solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the activation of the boronic acid.[4] The ratio of organic solvent to water can influence the reaction rate and should be optimized for each specific system.

Data Presentation: Representative Results

The following table summarizes expected yields for the Suzuki-Miyaura coupling of 3-iodonaphthalene-1-carboxylic acid with various arylboronic acids under the optimized conditions described above.

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 3-Phenylnaphthalene-1-carboxylic acid | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)naphthalene-1-carboxylic acid | 80-90 |

| 3 | 4-Tolylboronic acid | 3-(4-Tolyl)naphthalene-1-carboxylic acid | 88-98 |

| 4 | 3-Thienylboronic acid | 3-(Thiophen-3-yl)naphthalene-1-carboxylic acid | 75-85 |

Yields are based on isolated product after column chromatography and are representative. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion: A Versatile Synthetic Tool

The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for the synthesis of 3-arylnaphthalene-1-carboxylic acids from 3-iodonaphthalene-1-carboxylic acid. The protocol and application notes presented here offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors. By understanding the underlying mechanistic principles and the rationale behind the choice of reagents and conditions, scientists can confidently apply and adapt this methodology for the development of novel compounds with potential applications in drug discovery and materials science.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024, October 10). [Link]

-

Couto, M., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(55), 13586-13603. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(26), 4834-4866. [Link]

-

eFan's Blog. Suzuki-Miyaura Coupling. (2024, October 24). [Link]

-

Shang, R., & Fu, Y. (2017). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 8(2), 1169-1173. [Link]

-

MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (2026, January 21). [Link]

-

Li, H., et al. (2015). A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. Organic Letters, 17(15), 3616-3619. [Link]

-

Royal Society of Chemistry. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021, August 19). [Link]

-

Wordpress. Use of Base Metals in Suzuki Coupling. [Link]

-

ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]

-

Figshare. Suzuki-Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. (2023, June 7). [Link]

-

Amatore, C., Jutand, A., & Cid, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9242-9252. [Link]

-

Cardiff University. Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (2024, May 6). [Link]

-

Organic Chemistry Portal. Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. [Link]

-

Royal Society of Chemistry. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. [Link]

-

SciELO. Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. Synthesis of Lapachol Analogues with Antineoplastic and Antileishmanial Activities. [Link]

-

ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. (2016, December 21). [Link]

-

Chem-Impex. 3-Bromo-Naphthalene-1-carboxylic acid. [Link]

-

National Center for Biotechnology Information. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery. [Link]

-

International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024, December 28). [Link]

-

Rasayan Journal. NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Sonogashira Coupling of 3-Iodonaphthalene-1-carboxylic acid

Introduction: The Strategic Importance of Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its efficiency in forming carbon-carbon (C-C) bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation offers a powerful route to construct complex molecular architectures under remarkably mild conditions, often at room temperature.[1][3] Its utility is vast, spanning the synthesis of pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[3][4]

This guide focuses on the application of the Sonogashira coupling to a specific and valuable substrate: 3-iodonaphthalene-1-carboxylic acid. Naphthalene-based compounds are critical building blocks in organic electronics, dye chemistry, and medicinal chemistry.[5][6] The ability to introduce an alkyne moiety onto the naphthalene scaffold via this coupling opens a gateway to a diverse array of functionalized derivatives. However, the presence of the carboxylic acid group introduces a unique chemical challenge—its acidic proton can interact with the basic conditions required for the reaction. This document provides a detailed examination of the reaction mechanism, scientifically grounded protocols, and optimization strategies tailored to navigate the specific reactivity of this substrate, ensuring researchers can achieve high yields and purity.

The Catalytic Heart: Unraveling the Sonogashira Mechanism

The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][7] While the precise mechanism can be complex and is still a subject of study, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.[3][8]

The process begins with the activation of the palladium(II) precatalyst to its active palladium(0) state.[1] The Pd(0) species then enters the main catalytic cycle.

-

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl iodide (3-iodonaphthalene-1-carboxylic acid), inserting itself into the carbon-iodine bond to form a square planar Pd(II) complex.[7] This is often the rate-determining step.

-

The Copper Cycle : Concurrently, the copper(I) co-catalyst coordinates with the terminal alkyne. The amine base in the reaction mixture deprotonates the alkyne, forming a copper(I) acetylide species.[1] This step is crucial as it activates the alkyne for the subsequent step.

-

Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the iodide ligand.[7] This key step connects the two catalytic cycles.

-

Reductive Elimination : The resulting Pd(II) complex, now bearing both the naphthalene and alkynyl groups, undergoes reductive elimination. This step forms the final C-C bond of the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Key Reagent Considerations for 3-Iodonaphthalene-1-carboxylic acid

The success of the Sonogashira coupling hinges on the judicious selection of each component. The presence of a carboxylic acid on the substrate requires special attention.

-

Aryl Halide : 3-Iodonaphthalene-1-carboxylic acid (CAS 91059-40-4) is an ideal substrate in terms of halide reactivity.[9] The C-I bond is the weakest among aryl halides, facilitating rapid oxidative addition to the palladium center.[1] The primary consideration is the acidic nature of the carboxylic acid proton (pKa ≈ 3-4), which will be readily deprotonated by the amine bases typically used in the reaction. This forms a carboxylate salt, which can alter the substrate's solubility and potentially coordinate with the metal catalysts.

-

Palladium Catalyst : A variety of palladium sources can be used. PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are common, stable precatalysts that generate the active Pd(0) species in situ.[1][7] For copper-free protocols, Pd(OAc)₂ is often employed.[10] Catalyst loading is typically low, ranging from 0.1 to 5 mol%.

-

Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the alkyne and accelerate the transmetalation step, allowing the reaction to proceed at lower temperatures.[11] However, a significant drawback of copper is its promotion of Glaser-type oxidative homocoupling of the alkyne, which forms an undesirable byproduct.[12] This has led to the development of numerous copper-free protocols.[4]

-

Base : The base is essential for neutralizing the HI byproduct and for deprotonating the terminal alkyne.[1] Amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are frequently used and can often serve as the solvent.[13] For the carboxylic acid substrate, these bases will also form an ammonium carboxylate salt. Inorganic bases like K₂CO₃ or Cs₂CO₃ are also effective, particularly in copper-free systems.[1] An alternative for room-temperature, copper-free reactions is the use of tetrabutylammonium acetate (TBAA or Bu₄NOAc), which acts as a mild base.[10][14]

-

Ligand : Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.[7] N-heterocyclic carbenes (NHCs) and various nitrogen-based ligands have also emerged as highly effective alternatives.[1][15]

-

Solvent : The choice of solvent is critical for ensuring all components remain in solution.[16] Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile.[16] In many cases, an excess of a liquid amine base like triethylamine can function as both the base and the solvent.[17] Solvent polarity can significantly influence reaction rates and yields.[16]

Experimental Protocols

Safety First : These protocols should be performed in a well-ventilated fume hood. All reagents are chemical irritants and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and alkyne homocoupling.[2]

Protocol 1: Classic Palladium/Copper-Cocatalyzed Method

This protocol represents a robust, traditional approach to Sonogashira coupling, leveraging the synergistic effects of palladium and copper catalysis.

Step-by-Step Procedure:

-

Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodonaphthalene-1-carboxylic acid (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and copper(I) iodide [CuI] (0.04 mmol, 4 mol%).

-

Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition : Using syringes, add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (NEt₃, 3.0 mmol, 3.0 eq). Stir the mixture for 5-10 minutes at room temperature until the solids dissolve.

-

Alkyne Addition : Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 eq) dropwise via syringe.

-

Reaction : Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), eluting with a solvent system such as 10:1 dichloromethane/methanol with 0.5% acetic acid. The reaction is typically complete within 2-6 hours.[18]

-

Work-up : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) to remove the amine base and protonate the product. Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.[19]

-

Purification : Purify the crude material by flash column chromatography on silica gel. The use of an eluent containing a small amount of acetic acid (e.g., 0.5-1%) is recommended to prevent tailing of the carboxylic acid product on the silica.

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 3-Iodonaphthalene-1-carboxylic acid | 298.08 | 1.0 | 1.0 | 298 mg |

| Phenylacetylene | 102.14 | 1.2 | 1.2 | 123 mg (134 µL) |

| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | 14.0 mg |

| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 7.6 mg |

| Triethylamine (NEt₃) | 101.19 | 3.0 | 3.0 | 304 mg (418 µL) |

| Tetrahydrofuran (THF) | - | - | - | 10 mL |

Protocol 2: Modern Ligand- and Copper-Free Method

This protocol offers a simplified, often more environmentally friendly alternative that avoids the use of copper and phosphine ligands, reducing the risk of homocoupling and simplifying purification.[10][14]

Step-by-Step Procedure:

-

Reaction Setup : In a vial with a magnetic stir bar, combine 3-iodonaphthalene-1-carboxylic acid (1.0 mmol, 1.0 eq), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and tetrabutylammonium acetate [Bu₄NOAc] (2.0 mmol, 2.0 eq).

-

Solvent and Alkyne Addition : Add N,N-dimethylformamide (DMF, 5 mL) followed by the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 eq).

-

Reaction : Seal the vial and stir the mixture at room temperature. The reaction can be performed on the benchtop as many modern protocols are tolerant of air.[20] For best results, particularly with sensitive substrates, an inert atmosphere is still recommended. Monitor by TLC as described in Protocol 1.

-

Work-up and Purification : Upon completion, pour the reaction mixture into 1 M HCl (25 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography as detailed above.[10]

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 3-Iodonaphthalene-1-carboxylic acid | 298.08 | 1.0 | 1.0 | 298 mg |

| Phenylacetylene | 102.14 | 1.2 | 1.2 | 123 mg (134 µL) |

| Palladium(II) Acetate [Pd(OAc)₂] | 224.50 | 0.02 | 0.02 | 4.5 mg |

| Tetrabutylammonium Acetate | 301.46 | 2.0 | 2.0 | 603 mg |

| N,N-Dimethylformamide (DMF) | - | - | - | 5 mL |

Reaction Optimization and Troubleshooting

Achieving optimal results may require fine-tuning the reaction conditions. The following table provides a logical framework for optimizing the coupling of 3-iodonaphthalene-1-carboxylic acid.

| Parameter | Variable | Range / Options | Rationale & Expected Outcome |

| Catalyst Loading | Palladium (mol%) | 0.1 - 5 % | Higher loading may increase reaction rate but also cost and potential side reactions. Start with 1-2 mol% and decrease if the reaction is efficient.[21] |

| Cu(I) Co-catalyst | Presence / Loading | 0 - 10 mol% | With CuI : Faster reaction at RT. Without CuI : Slower, may require heat, but avoids Glaser homocoupling. Essential for "copper-free" protocols.[4] |

| Base | Type & Equivalents | NEt₃, DIPEA, K₂CO₃, Cs₂CO₃, Bu₄NOAc (2-4 eq) | Amine bases (NEt₃) are common and often act as solvents. Inorganic bases (K₂CO₃) are good for copper-free systems. Bu₄NOAc is excellent for mild, RT, copper-free reactions.[10][13] |

| Solvent | Type | THF, DMF, Acetonitrile, Toluene | Choice depends on reagent solubility and reaction temperature. DMF is a polar aprotic solvent that often gives good results but can be difficult to remove.[16] Toluene is a nonpolar option that can be effective in some systems.[17] |

| Temperature | (°C) | Room Temp (25°C) - 100°C | Most couplings with aryl iodides proceed well at room temperature.[1] If the reaction is sluggish, gentle heating (40-60°C) can significantly increase the rate. |

| Alkyne Stoichiometry | Equivalents | 1.1 - 2.0 eq | A slight excess (1.1-1.2 eq) is typically sufficient. A larger excess may be needed if alkyne homocoupling is a competing side reaction. |

Conclusion

The Sonogashira coupling is an exceptionally reliable and versatile tool for the alkynylation of aryl halides. When applied to 3-iodonaphthalene-1-carboxylic acid, careful consideration of the base and reaction conditions allows for the efficient synthesis of valuable functionalized naphthalene derivatives. The classic Pd/Cu catalyzed protocol provides a rapid and time-tested route, while modern copper-free alternatives offer a simplified and often "greener" approach by minimizing toxic reagents and side reactions. By understanding the underlying mechanism and systematically optimizing key parameters, researchers in drug development and materials science can confidently employ this powerful reaction to advance their synthetic goals.

References

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 7, 2024, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

-

Sonogashira Coupling - BYJU'S. (2017, January 20). Retrieved March 7, 2024, from [Link]

-

Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7483. [Link]

- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved March 7, 2024, from [Link]

-

Ahmad, S., Basha, F., & Khan, M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Reactions, 1(1), 37-67. [Link]

-

Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺… - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

-

Panther, L. A., Guest, D. P., McGown, A., Emerit, H., et al. (2022). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 28(49), e202201444. [Link]

-

Palladium and Copper catalyzed Sonogashira cross coupling of tri-methyl silyl acetylene. - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

-

Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - ePrints Soton - University of Southampton. (n.d.). Retrieved March 7, 2024, from [Link]

-

What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1). Retrieved March 7, 2024, from [Link]

-

Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

-

Theoretical Study on the Mechanism of Sonogashira Coupling Reaction - ResearchGate. (2025, August 9). Retrieved March 7, 2024, from [Link]

-

Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed. (2015, November 2). Retrieved March 7, 2024, from [Link]

-

3-Hydroxy-4-iodonaphthalene-1-carboxylic acid | C11H7IO3 | CID 11077893 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

-

Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes | Scilit. (n.d.). Retrieved March 7, 2024, from [Link]

-

Effect of different bases in the Sonogashira reaction a | Download Table - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 22). Retrieved March 7, 2024, from [Link]

-

Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature - The Royal Society of Chemistry. (2015, February 23). Retrieved March 7, 2024, from [Link]

-

Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

-

Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142. [Link]

-

Solvent-free synthesis of core-functionalised naphthalene diimides by using a vibratory ball mill: Suzuki, Sonogashira and Buchwald–Hartwig reactions - University of Sussex - Figshare. (2023, June 15). Retrieved March 7, 2024, from [Link]

-

Synthesis of tetraethynylatednaphthalene by multi‐fold Sonogashira cross‐coupling catalysed by Pd(CH3CN)2Cl2/CuI. - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

-

Sonogashira Coupling- Reaction and application in Research Lab - YouTube. (2022, July 12). Retrieved March 7, 2024, from [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. (2012, March 6). Retrieved March 7, 2024, from [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 5. sussex.figshare.com [sussex.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Seminole State College Virtual Tour [sscok.edu]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. books.lucp.net [books.lucp.net]

- 17. researchgate.net [researchgate.net]

- 18. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 19. cell.com [cell.com]

- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 21. DSpace [repository.kaust.edu.sa]

Application Note: Advanced Esterification Strategies for 3-Iodonaphthalene-1-carboxylic Acid

Introduction & Mechanistic Rationale

The synthesis and functionalization of halogenated naphthoic acids are critical in the development of pharmaceuticals, advanced organic materials, and fluorescent probes. 3-Iodonaphthalene-1-carboxylic acid (CAS: 91059-40-4)[1] presents a unique synthetic challenge due to its specific structural topology.

Standard acid-catalyzed Fischer esterification relies on the nucleophilic attack of an alcohol onto a protonated carbonyl carbon. However, in 1-naphthoic acid derivatives, the peri-hydrogen at the C8 position creates severe steric hindrance, physically obstructing the Bürgi-Dunitz trajectory required for nucleophilic attack at the C1 carbonyl. Furthermore, the electron-withdrawing 3-iodo substituent inductively deactivates the carbonyl group. Consequently, traditional Fischer esterification often requires harsh, prolonged reflux conditions that lead to substrate degradation or unacceptably low yields[2].

To achieve high-yielding esterification of this hindered substrate, researchers must employ alternative activation strategies. This protocol guide details three self-validating, field-proven methodologies that bypass these steric and electronic limitations:

-

Base-Promoted Alkylation (

) : Completely avoids carbonyl addition by utilizing the carboxylate as a nucleophile[3]. -

Steglich Esterification : Utilizes 4-Dimethylaminopyridine (DMAP) as a highly reactive acyl transfer reagent[4].

-

Acyl Chloride Activation : Employs highly reactive electrophilic intermediates to force the addition-elimination sequence[2].

Comparative Analysis of Esterification Strategies

The selection of the esterification method depends heavily on the nature of the target ester (e.g., simple alkyl vs. complex/sensitive alcohols).

| Method | Reagents & Catalyst | Primary Mechanism | Yield Potential | Best Suited For |

| Base-Promoted Alkylation | High (>90%) | Methyl, benzyl, or primary alkyl esters; bypassing severe steric hindrance. | ||

| Steglich Esterification | EDC·HCl, DMAP, DCM | Acyl Transfer via N-Acylpyridinium | Moderate-High (70-85%) | Complex, acid-sensitive, or sterically demanding secondary/tertiary alcohols. |

| Acyl Chloride Method | Addition-Elimination | High (>85%) | Simple alkyl esters; highly scalable industrial workflows. |

Mechanistic Workflows

Understanding the causality behind the reagent selection is crucial for troubleshooting. In the Steglich esterification, carbodiimides (like EDC or DCC) activate the acid to form an O-acylisourea. Without DMAP, this intermediate undergoes a detrimental 1,3-rearrangement into an unreactive N-acylurea[5]. DMAP intercepts the O-acylisourea to form a highly reactive N-acylpyridinium active ester, which rapidly reacts with the alcohol[4]. Alternatively, the

Mechanistic divergence of SN2 alkylation vs. Steglich acyl transfer for hindered acids.

Experimental Protocols

Protocol A: Base-Promoted Alkylation (Synthesis of Methyl Ester)

Causality Insight: By deprotonating the carboxylic acid, the resulting carboxylate anion becomes a potent nucleophile. Attacking methyl iodide via an

Reagents:

-

3-Iodonaphthalene-1-carboxylic acid (1.0 eq)

-

Potassium carbonate (

, 2.0 eq, finely powdered) -

Iodomethane (MeI, 1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

Step-by-Step Procedure:

-

Deprotonation: Dissolve the carboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add finely powdered

. Stir at room temperature for 30 minutes to ensure complete formation of the carboxylate salt. -

Alkylation: Cool the suspension to 0 °C using an ice bath. Add MeI dropwise via syringe. (Caution: MeI is a volatile alkylating agent; handle in a fume hood).

-